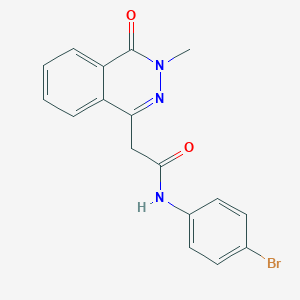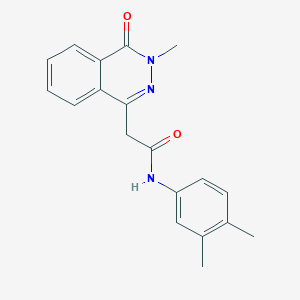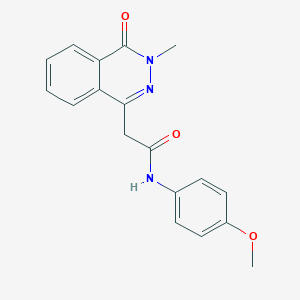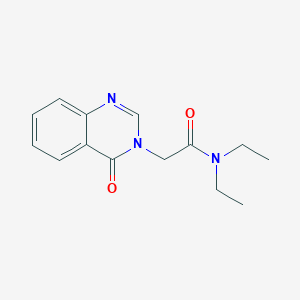
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, also known as HMB, is a metabolite of the amino acid leucine. HMB has gained attention in the scientific community due to its potential benefits in muscle growth and physical performance.
Mecanismo De Acción
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one works by activating the mTOR signaling pathway, which is responsible for muscle protein synthesis. It also reduces the breakdown of muscle protein by inhibiting the ubiquitin-proteasome pathway. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has also been shown to increase the number of satellite cells, which are responsible for muscle repair and growth.
Biochemical and Physiological Effects:
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to increase muscle protein synthesis by up to 70%. It also reduces muscle damage and inflammation, which can lead to faster recovery times. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to improve muscle strength and endurance, as well as increase lean body mass and reduce body fat.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its ability to increase muscle protein synthesis and reduce muscle damage. However, there are limitations to its use, including the need for high doses to see significant effects and the potential for individual variability in response.
Direcciones Futuras
There are several future directions for 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one research, including studying its potential benefits in reducing muscle wasting in aging populations and those with muscle-wasting diseases. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may also have potential benefits in improving immune function and reducing inflammation. Additionally, further research is needed to determine the optimal dosing and timing of 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one supplementation for maximal benefits.
In conclusion, 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has gained attention in the scientific community for its potential benefits in muscle growth and physical performance. Its mechanism of action involves activating the mTOR signaling pathway and reducing muscle protein breakdown. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to increase muscle protein synthesis, reduce muscle damage, and improve muscle strength and endurance. While there are limitations to its use, there are also several future directions for 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one research.
Métodos De Síntesis
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can be synthesized from leucine in the liver or through chemical synthesis in the laboratory. The chemical synthesis involves the reaction of 2-ketoisocaproate with acetoacetate to produce 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one.
Aplicaciones Científicas De Investigación
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential benefits in muscle growth and physical performance. It has been shown to increase muscle protein synthesis, reduce muscle damage, and improve muscle strength and endurance. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has also been studied for its potential benefits in reducing muscle wasting in aging populations and those with muscle-wasting diseases.
Propiedades
Nombre del producto |
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C19H17NO3 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
3-hydroxy-5-methyl-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1H-indol-2-one |
InChI |
InChI=1S/C19H17NO3/c1-13-7-10-17-16(11-13)19(23,18(22)20-17)12-15(21)9-8-14-5-3-2-4-6-14/h2-11,23H,12H2,1H3,(H,20,22)/b9-8- |
Clave InChI |
XSNAUVBEJVFEBA-HJWRWDBZSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)/C=C\C3=CC=CC=C3)O |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C=CC3=CC=CC=C3)O |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C=CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)



![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)



![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)